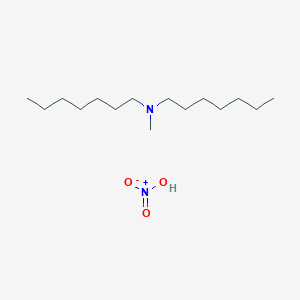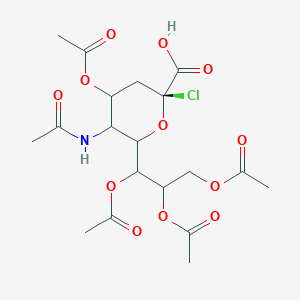
N-heptyl-N-methylheptan-1-amine;nitric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-heptyl-N-methylheptan-1-amine is an organic compound with the molecular formula C8H19N. It is also known as N-methylheptan-1-amine. This compound is a type of amine, which is characterized by the presence of a nitrogen atom bonded to alkyl groups. Amines are commonly used in various chemical reactions and industrial applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-heptyl-N-methylheptan-1-amine can be synthesized through several methods. One common method involves the reaction of heptylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of heptylamine attacks the methyl iodide, resulting in the formation of N-heptyl-N-methylheptan-1-amine.
Industrial Production Methods
In an industrial setting, the production of N-heptyl-N-methylheptan-1-amine may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-N-methylheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrogen atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-heptyl-N-methylheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-heptyl-N-methylheptan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-ethylheptan-1-amine: Similar structure but with an ethyl group instead of a methyl group.
N-methylhexan-1-amine: Similar structure but with a hexyl group instead of a heptyl group.
N-methylheptan-2-amine: Similar structure but with the amine group attached to the second carbon.
Uniqueness
N-heptyl-N-methylheptan-1-amine is unique due to its specific alkyl chain length and substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific chemical syntheses and applications where other similar compounds may not be as effective.
Properties
CAS No. |
59212-63-4 |
|---|---|
Molecular Formula |
C15H34N2O3 |
Molecular Weight |
290.44 g/mol |
IUPAC Name |
N-heptyl-N-methylheptan-1-amine;nitric acid |
InChI |
InChI=1S/C15H33N.HNO3/c1-4-6-8-10-12-14-16(3)15-13-11-9-7-5-2;2-1(3)4/h4-15H2,1-3H3;(H,2,3,4) |
InChI Key |
SFHRRDMPKMAYBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(C)CCCCCCC.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)


![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)



![Benzoic acid, 2-[(4-chloro-3-fluorophenyl)thio]-](/img/structure/B14604350.png)
![N-Methyl-N'-(2-{[(3-methyl-1,2-thiazol-4-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14604358.png)
